Comparative Lipophilicity: ACD/LogP and LogD Values Across the Halogen Series
The ACD/Labs Percepta platform predicted values highlight that the 5‑bromo substitution imparts higher lipophilicity compared to the 5‑chloro, 5‑fluoro, and unsubstituted pyrimidine analogs. Specifically, the predicted LogP for the bromo compound is 1.28 , while the 5‑chloro analog has a predicted LogP of approximately 0.95 . The 5‑fluoro analog exhibits a LogP of approximately 0.51, and the parent pyrimidine compound has a LogP of approximately 0.17. This increase in lipophilicity, while still within drug‑like space (Rule of 5 violations = 0 ), can directly impact membrane permeability and cellular potency, making the bromo compound a superior starting point for fragment growth when target access requires higher logD.
| Evidence Dimension | Predicted Partition Coefficient (ACD/LogP) |
|---|---|
| Target Compound Data | 1.28 (ACD/LogP, ACD/Labs Percepta v14.0) |
| Comparator Or Baseline | 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid: ~0.95 (predicted); 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxylic acid: ~0.51 (predicted); 1-(Pyrimidin-2-yl)azetidine-3-carboxylic acid: ~0.17 (predicted) |
| Quantified Difference | ΔLogP ≅ +0.33 (vs. Cl), +0.77 (vs. F), +1.11 (vs. H) |
| Conditions | Predicted data generated using the ACD/Labs Percepta Platform – PhysChem Module, version 14.00 |
Why This Matters
The systematic increase in LogP from F → Cl → Br allows medicinal chemists to pre‑select the scaffold that best matches the lipophilicity window of the target binding site, directly influencing procurement decisions for early‑stage lead optimization libraries.
